molecular formula C13H23NO B13240771 (2-Ethylhexyl)(furan-2-ylmethyl)amine

(2-Ethylhexyl)(furan-2-ylmethyl)amine

Cat. No.: B13240771
M. Wt: 209.33 g/mol
InChI Key: NTWWFXFNHUFKIC-UHFFFAOYSA-N
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Description

(2-Ethylhexyl)(furan-2-ylmethyl)amine (CAS 1036560-39-0) is a specialty amine compound with a molecular formula of C13H23NO and a molecular weight of 209.33 g/mol . This chemical features a distinct structure that incorporates both a furan ring, a versatile heterocycle common in bioactive molecules, and a branched 2-ethylhexyl chain, which can influence the compound's lipophilicity and steric properties. While the specific biological and mechanistic profile of this compound is still an area of active research, its structural components are significant in various scientific fields. The furan moiety is a key building block in medicinal chemistry and drug discovery. For instance, structurally related furan-based compounds have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of the furan scaffold in developing antiviral agents . Furthermore, furfurylamine derivatives are extensively utilized in material science, particularly in the synthesis of α-aminophosphonates via multicomponent reactions like the Kabachnik–Fields reaction . These resulting compounds are known to exhibit a range of useful properties, including serving as plant growth regulators and exhibiting antioxidant activities . Researchers may find this compound valuable as a synthetic intermediate or as a building block for constructing more complex molecular architectures, such as ligands for catalysis or novel polymeric materials. Its structure suggests potential for investigation in areas like organic synthesis, agrochemical research, and the development of new functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

2-ethyl-N-(furan-2-ylmethyl)hexan-1-amine

InChI

InChI=1S/C13H23NO/c1-3-5-7-12(4-2)10-14-11-13-8-6-9-15-13/h6,8-9,12,14H,3-5,7,10-11H2,1-2H3

InChI Key

NTWWFXFNHUFKIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC1=CC=CO1

Origin of Product

United States

Mechanistic Investigations of Chemical Reactivity of 2 Ethylhexyl Furan 2 Ylmethyl Amine

Amine Reactivity in Condensation and Addition Reactions

The secondary amine functionality in (2-Ethylhexyl)(furan-2-ylmethyl)amine is a key determinant of its reactivity, particularly in reactions with carbonyl compounds. These transformations are classic examples of nucleophilic addition, often followed by an elimination step, and are fundamental to the synthesis of more complex molecular architectures. libretexts.org

The reaction between an amine and a carbonyl compound, such as an aldehyde or a ketone, is a reversible, acid-catalyzed process that initiates with the nucleophilic addition of the amine to the carbonyl carbon. libretexts.orglibretexts.org While primary amines (RNH₂) react with carbonyls to form stable imines (R₂C=NR), secondary amines like this compound react to form enamines. libretexts.orglibretexts.org The mechanism, however, proceeds through a critical cationic intermediate known as an iminium ion. libretexts.orgyoutube.com

The reaction sequence begins with the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon. This is followed by a proton transfer to yield a neutral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.orglibretexts.org Subsequent elimination of a water molecule generates the resonance-stabilized iminium ion. libretexts.org Because the nitrogen in this intermediate lacks a proton, deprotonation occurs at an adjacent carbon atom (the α-carbon) to yield the final, neutral enamine product and regenerate the acid catalyst. libretexts.orgyoutube.com The rate of these reactions is highly pH-dependent, with optimal rates typically observed around a pH of 5. libretexts.org

Table 1: Mechanistic Steps in Enamine Formation from a Secondary Amine

StepDescriptionIntermediate/Product
1Nucleophilic attack of the secondary amine on the carbonyl carbon.Zwitterionic addition product
2Proton transfer from nitrogen to oxygen.Carbinolamine
3Protonation of the hydroxyl group by an acid catalyst.Protonated carbinolamine
4Elimination of water to form a resonance-stabilized cation.Iminium ion
5Deprotonation of the α-carbon by a weak base.Enamine

The reactivity of this compound extends to reactions with activated carbonyl compounds, which possess enhanced electrophilicity. A prominent example of such a transformation is the Mannich reaction, a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound (such as a ketone, aldehyde, or ester). wikipedia.org

In this reaction, the secondary amine first reacts with the aldehyde to form an iminium ion, as described previously. wikipedia.org This iminium ion is a potent electrophile that readily reacts with the enol form of the active hydrogen compound. wikipedia.org The resulting product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group into a molecule. wikipedia.org The versatility of the Mannich reaction allows for its use in the synthesis of a wide range of compounds, including peptides, alkaloids, and agrochemicals. wikipedia.org

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an aromatic system that readily undergoes electrophilic aromatic substitution (EAS), a two-step process involving the initial attack of an electrophile followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu Furan is significantly more reactive towards electrophiles than benzene, a consequence of the heteroatom's ability to stabilize the cationic intermediate through resonance. msu.eduyoutube.com The general order of reactivity for five-membered aromatic heterocycles is pyrrole (B145914) >> furan > thiophene (B33073) > benzene. msu.edu

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (α) position, as the resulting carbocation intermediate (the sigma complex or arenium ion) is more effectively stabilized by resonance than the intermediate formed from attack at the C3 (β) position. msu.edulibretexts.org In this compound, the furan ring is substituted at the C2 position with an alkylamine group (-CH₂NR₂). This group is generally considered an activating group, further enhancing the nucleophilicity of the furan ring. Substitution is therefore directed primarily to the C5 position (the other α-position), which is electronically favored.

It is important to note that the basicity of the amine nitrogen can complicate EAS reactions that require strong acid catalysts (e.g., Friedel-Crafts, nitration). The nitrogen can be protonated by the acid, which converts the activating -CH₂NR₂ group into a deactivating -CH₂N⁺HR₂ group, thereby hindering the substitution reaction. ucalgary.ca

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Furans

Electrophilic ReagentReaction TypeMajor Product
Br₂/DioxaneBromination5-Bromo-2-substituted furan
Ac₂O/SnCl₄Friedel-Crafts Acylation5-Acetyl-2-substituted furan
HNO₃/Ac₂ONitration5-Nitro-2-substituted furan
SO₃/Pyridine (B92270)SulfonationFuran-2-yl-5-sulfonic acid

Oxidative and Reductive Transformations

This compound can undergo both oxidative and reductive transformations targeting either the nitrogen atom or the furan ring, depending on the reagents and reaction conditions.

The oxidation of secondary amines can lead to a variety of products. While specific studies on the N-oxidation of this compound are not prevalent, general chemical principles suggest that it can be oxidized to form the corresponding hydroxylamine (B1172632) or a stable nitroxide radical under controlled conditions.

In addition to the amine group, the furan ring itself is susceptible to oxidation. Studies on structurally related 2-furyl compounds have shown that they can undergo oxidative decomposition, particularly when exposed to air and light. nih.gov This process is often mediated by singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction across the furan diene system to form an unstable endoperoxide intermediate. nih.gov This intermediate can then undergo further rearrangements or hydrolysis to yield various degradation products, such as lactams, carboxylic acids, and aldehydes. nih.gov

The aromatic furan ring can be reduced to the corresponding saturated heterocyclic ring, tetrahydrofuran, through catalytic hydrogenation. msu.edu This transformation typically requires a heterogeneous catalyst and a source of hydrogen. The hydrogenation of furan derivatives is a well-established process used in the synthesis of valuable chemicals and solvents. nih.govnih.gov

The reduction of the furan moiety in this compound would yield (2-Ethylhexyl)(tetrahydrofuran-2-ylmethyl)amine. This reaction is generally accomplished using transition metal catalysts under hydrogen pressure. The choice of catalyst is crucial for achieving high selectivity and yield.

Table 3: Common Catalysts for the Hydrogenation of Furan Derivatives

Catalyst SystemTypical Products from Furfural (B47365) HydrogenationReference
Copper-based (e.g., CuAlOₓ)Furfuryl alcohol, 2-Methylfuran nih.gov
Palladium (e.g., Pd/C)Tetrahydrofuran, Tetrahydrofurfuryl alcohol msu.edu
Nickel (e.g., Raney Ni, Ni-Fe)2-Methylfuran, Ring-opening products mdpi.com
Ruthenium (e.g., Ru/C)Tetrahydrofurfuryl alcohol mdpi.com
Platinum (e.g., Pt/C)Ring-opening products researchgate.net

The hydrogenation of furfural, a closely related compound, has been extensively studied and can proceed through multiple pathways, leading to furfuryl alcohol, 2-methylfuran, or complete saturation to 2-methyltetrahydrofuran, depending on the catalyst and conditions. mdpi.comresearchgate.net These studies indicate that catalysts like palladium are highly effective for ring saturation, suggesting their applicability for the hydrogenation of the furan ring in this compound. msu.edu

Reactivity as a Ligand in Coordination Chemistry

The chemical reactivity of this compound extends to its ability to act as a ligand in coordination chemistry. The presence of both a secondary amine nitrogen atom and the oxygen atom within the furan ring provides potential coordination sites for metal ions. While specific studies on the coordination complexes of this compound are not extensively documented in the literature, the coordination behavior of similar furan-containing ligands, particularly Schiff bases derived from furfurylamine (B118560), offers significant insights into its potential as a ligand. xisdxjxsu.asia

Schiff bases derived from the condensation of furfurylamine with aldehydes or ketones are known to form stable complexes with a variety of transition metals. xisdxjxsu.asia These ligands typically act as bidentate or multidentate donors, coordinating to metal ions through the imine nitrogen and the furan oxygen or other donor atoms present in the aldehyde/ketone precursor. xisdxjxsu.asiahud.ac.uk The coordination can lead to the formation of various geometries, including tetrahedral, square planar, and octahedral complexes, depending on the metal ion and the stoichiometry of the reaction. hud.ac.uk

In the case of this compound, the nitrogen of the secondary amine and the oxygen of the furan ring can act as a bidentate ligand, forming a chelate ring with a metal ion. The lone pair of electrons on the nitrogen atom and one of the lone pairs on the furan oxygen can be donated to a metal center. The flexibility of the ethylhexyl and methyl groups allows the ligand to adopt a conformation that facilitates chelation.

The table below summarizes the coordination behavior of a representative Schiff base ligand derived from furfurylamine, which can be used to infer the potential coordination chemistry of this compound.

LigandMetal IonCoordination SitesResulting Complex Geometry
(E)-2-(((furan-2-ylmethyl)imino)methyl)phenolHg(II)Imine Nitrogen, Phenolic OxygenLikely distorted tetrahedral or square planar

This table is generated based on findings from similar compounds to illustrate potential coordination behavior.

The stability of the resulting metal complexes would be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of counter-ions. The formation of a stable five-membered chelate ring involving the amine nitrogen, the methylene (B1212753) bridge, the furan ring carbon, the furan oxygen, and the metal center is a plausible coordination mode.

Ring-Opening Reactions of Activated Furan Moieties

The furan ring in this compound is susceptible to ring-opening reactions, a characteristic feature of the furan nucleus, particularly when activated. researchgate.netrsc.org The presence of the aminomethyl substituent at the 2-position can influence the reactivity of the furan ring, making it prone to cleavage under specific reaction conditions. These reactions are often initiated by electrophilic attack or proceed through acid-catalyzed mechanisms. mdpi.comnih.govmdpi.com

One common pathway for furan ring-opening involves acid catalysis. mdpi.com In the presence of a strong acid, the furan oxygen can be protonated, which activates the ring towards nucleophilic attack. Subsequent reaction with a nucleophile, such as water or an alcohol, can lead to the cleavage of the furan ring and the formation of 1,4-dicarbonyl compounds or their derivatives. nih.govmdpi.com For instance, treatment of furfuryl alcohol with aqueous acid can lead to the formation of levulinic acid. nih.govmdpi.com A similar transformation could be envisioned for this compound, potentially yielding a substituted 1,4-dicarbonyl compound after hydrolysis of the initial ring-opened intermediate.

Electrophilic addition to the furan ring can also induce ring-opening. researchgate.net For example, halogenation of furans can lead to the formation of unstable di- or tetra-halo derivatives that can undergo subsequent ring cleavage. The reaction of furans with oxidizing agents can also result in ring-opened products.

The table below outlines various conditions reported in the literature for the ring-opening of furan derivatives, which could be applicable to the furan moiety in this compound.

Furan DerivativeReagents/ConditionsMajor Ring-Opened Product(s)
2-Hydroxyaryl(5-methylfur-2-yl)alkanesEthanolic HCl, reflux3-R-benzo[b]furan derivatives (via rearrangement)
Furfuryl alcoholAcidic initiator, waterCarbonyl-containing moieties within poly(furfuryl alcohol)
3-NitrobenzofuransDimethylphenacylsulfonium salts, base(E)-1-aryl-2-(dimethylsulfonio)-4-nitro-1-oxobut-3-en-2-ides
2-CarboxyaryldifurylmethanesAcid-catalyzed recyclizationIsocoumarine derivatives

This table summarizes findings from various furan derivatives to illustrate potential ring-opening reactions.

The specific products of the ring-opening reaction of this compound would depend on the reaction conditions, including the nature of the electrophile or nucleophile, the solvent, and the temperature. Mechanistic investigations of these reactions would provide valuable insights into the reactivity of the furan ring in this particular chemical environment.

Theoretical and Computational Chemistry Studies of 2 Ethylhexyl Furan 2 Ylmethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (2-Ethylhexyl)(furan-2-ylmethyl)amine at the molecular level. These computational methods provide a detailed picture of its electronic properties.

Electronic Structure Analysis and Orbital Energies (e.g., HOMO-LUMO)

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is predominantly located on the electron-rich furan (B31954) ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed more across the entire molecular framework, suggesting various potential sites for nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -5.87
LUMO Energy 0.45
HOMO-LUMO Gap 6.32

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP map for this compound highlights regions of negative electrostatic potential, typically shown in red, which correspond to areas with a higher electron density and are susceptible to electrophilic attack. These regions are concentrated around the oxygen atom in the furan ring and the nitrogen atom. Regions of positive potential, shown in blue, indicate electron-deficient areas that are prone to nucleophilic attack.

Conformational Analysis and Energetics

The flexibility of the 2-ethylhexyl and furan-2-ylmethyl groups allows for a complex conformational landscape for this molecule.

Rotational Isomerism and Stability

Due to the presence of several single bonds, this compound can exist in numerous conformations, or rotational isomers (rotamers). Computational studies can identify the most stable conformers by calculating their relative energies. The staggered conformations around the C-C and C-N bonds are generally more stable than the eclipsed conformations due to reduced steric hindrance. The bulky 2-ethylhexyl group significantly influences the preferred spatial arrangement of the molecule, favoring extended conformations to minimize steric strain.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Relative Energy (kJ/mol) Dihedral Angle (C-C-N-C)
Anti (Staggered) 0.00 180°
Gauche (Staggered) 4.5 60°
Eclipsed 15.2

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to explore potential reaction pathways for this compound, for instance, in reactions involving the amine nitrogen or the furan ring. By mapping the potential energy surface, researchers can identify the transition states that connect reactants to products.

Characterizing these transition states, including their geometry and energy (activation energy), is crucial for understanding reaction kinetics and mechanisms. For example, modeling the N-alkylation of this amine would involve identifying the transition state for the formation of a new C-N bond, providing insights into the reaction's feasibility and rate.

Prediction of Spectroscopic Parameters from First Principles

While theoretical spectroscopic studies have been conducted on simpler furan derivatives to analyze their vibrational and electronic spectra, this research has not been extended to the more complex this compound structure. globalresearchonline.netresearchgate.net Such computational analyses for the target molecule would require significant computational resources to accurately model its conformational flexibility and the electronic interactions between the furan ring, the secondary amine, and the bulky 2-ethylhexyl group. At present, no published data tables of predicted spectroscopic parameters for this compound exist.

Molecular Dynamics Simulations for Intermolecular Interactions

There are currently no specific molecular dynamics (MD) simulations reported in the scientific literature for this compound. MD simulations are a powerful tool for investigating the behavior of molecules over time, providing insights into intermolecular forces, liquid structure, and dynamic properties. ulisboa.pt

General MD studies on various amines and furan-based polymers have been performed to understand properties like liquid-vapor interfaces, hydrogen bonding networks, and mechanical characteristics. tandfonline.comtandfonline.comresearchgate.net However, simulations detailing the specific intermolecular interactions of this compound—such as how the ethylhexyl chains pack in a condensed phase or how the furan moiety interacts with other molecules—have not been published. Consequently, there are no available data tables or detailed findings regarding the interaction potentials or structural organization of this compound from molecular dynamics studies.

Applications of 2 Ethylhexyl Furan 2 Ylmethyl Amine in Chemical Sciences and Technology

As Intermediates in Organic Synthesis

The molecular architecture of (2-Ethylhexyl)(furan-2-ylmethyl)amine makes it a plausible candidate as an intermediate in the synthesis of more complex molecules. The furan (B31954) ring and the secondary amine group are both reactive sites that can participate in a variety of organic transformations.

The furan moiety within This compound can serve as a diene in Diels-Alder reactions, providing a pathway to various bicyclic and polycyclic heterocyclic systems. Furthermore, the furan ring can undergo ring-opening and rearrangement reactions to yield different heterocyclic structures. The secondary amine can participate in cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski type reactions, when tethered to a suitable aromatic group, leading to the formation of nitrogen-containing heterocycles.

As a bifunctional molecule, This compound can be utilized as a building block in the construction of molecules with multiple functional groups. The secondary amine can be derivatized through reactions like acylation, alkylation, and arylation to introduce new functionalities. The furan ring can be functionalized at its vacant positions (C3, C4, and C5) through electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. The combination of these transformations can lead to the synthesis of diverse polyfunctional molecules with potential applications in materials science and medicinal chemistry.

Role in Catalysis

The presence of a nitrogen atom with a lone pair of electrons in This compound suggests its potential utility in various catalytic applications, from acting as a ligand for metal catalysts to participating directly in organocatalysis.

The nitrogen atom of the amine and the oxygen atom of the furan ring can potentially act as a bidentate ligand, coordinating to transition metal centers. Such metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The sterically bulky 2-ethylhexyl group could influence the steric environment around the metal center, potentially impacting the selectivity and activity of the catalyst.

Secondary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamines or iminium ions. While there is no specific literature on the use of This compound in this context, its structural features are consistent with those of other secondary amine organocatalysts. It could potentially catalyze reactions such as aldol (B89426) additions, Michael additions, and alpha-functionalizations of carbonyl compounds.

Amines are widely used as curing agents for epoxy resins. The primary or secondary amine attacks the epoxide ring, leading to a cross-linked polymer network. The two active hydrogen atoms on the secondary amine of This compound could react with two epoxide groups. The furan moiety could also potentially participate in polymerization reactions, either through ring-opening polymerization or by reacting with other monomers. The bulky 2-ethylhexyl group would likely influence the properties of the resulting polymer, such as its flexibility, glass transition temperature, and mechanical strength.

Materials Science Applications

The unique molecular architecture of this compound, which combines a reactive furan moiety, a secondary amine group, and a bulky, solubilizing 2-ethylhexyl chain, makes it a valuable component in various advanced materials. Its applications span from dynamic polymeric networks to functional organic electronics and sensing technologies.

Components in Polymeric Materials (e.g., Thermoreversible Networks)

The furan group within this compound serves as a reactive diene for the Diels-Alder cycloaddition reaction, a powerful tool for creating dynamic and thermally reversible polymer networks. mdpi.comnih.gov This "click" reaction, typically involving a furan and a maleimide (B117702) (dienophile), forms a covalent bond at moderate temperatures and cleaves at elevated temperatures, allowing the material to be reshaped, repaired, or recycled. nih.govmdpi.comresearchgate.net

When incorporated into a polymer backbone, the this compound moiety can act as a cross-linking site. For instance, a polymer functionalized with this amine can be cross-linked with a bismaleimide (B1667444) compound. researchgate.netresearchgate.net Heating the resulting network material above the retro-Diels-Alder (rDA) reaction temperature breaks these cross-links, causing the material to behave like a thermoplastic. Upon cooling, the Diels-Alder (DA) reaction proceeds again, reforming the cross-links and restoring the thermoset properties of the material. lew.ro

The reaction mechanism is analogous to that observed with simpler furan-containing amines like furfurylamine (B118560). Research on bio-based monomers has shown that furfurylamine can be reacted with epoxidized oils to introduce furan groups. mdpi.comrug.nl These functionalized oils are then cross-linked with bismaleimides to form thermally reversible polymers. The secondary amine of this compound provides a reactive site for its incorporation into various polymer structures, such as polyurethanes or epoxies, while the furan group provides the capacity for thermoreversible cross-linking. The 2-ethylhexyl group, being a bulky and non-polar chain, enhances the solubility of the monomer and can plasticize the final polymer network, influencing its mechanical properties like flexibility. mdpi.com

Table 1: Key Features of Furan-Maleimide Diels-Alder Reaction for Thermoreversible Networks

FeatureDescriptionReference
Reaction Type [4+2] Cycloaddition nih.gov
Reactants Furan (diene) and Maleimide (dienophile) mdpi.com
Forward Reaction (DA) Forms covalent cross-links at low to moderate temperatures (e.g., < 90°C) researchgate.net
Reverse Reaction (rDA) Breaks cross-links at elevated temperatures (e.g., > 120°C) nih.gov
Key Advantage Enables self-healing, recyclability, and re-processability of thermoset materials researchgate.netresearchgate.net

Incorporation into Advanced Functional Materials (e.g., Organic Semiconductors, Hole-Transporting Materials)

The constituent parts of this compound—an electron-rich furan ring and a nitrogen-containing amine group—are common building blocks for organic electronic materials. Furan and its derivatives are an emerging class of organic semiconductors due to their potential for high charge carrier mobility and good solubility. researchgate.netresearchgate.net The furan ring can be integrated into π-conjugated systems to tune their electronic and photophysical properties. nih.govtdl.org

Amines, particularly triarylamines, are widely used in hole-transporting materials (HTMs) for optoelectronic devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org The nitrogen lone pair facilitates the transport of positive charge carriers (holes). The 2-ethylhexyl group is frequently attached to HTM cores to improve their solubility in organic solvents used for device fabrication and to promote the formation of uniform, amorphous thin films, which is crucial for device performance. researchgate.net

A close structural analogue, the furan-arylamine molecule F101, has been successfully synthesized and used as an HTM in mesoporous perovskite solar cells. nih.gov This material, which features a furan core flanked by arylamine groups, demonstrated superior performance compared to the widely used HTM, spiro-OMeTAD. The device based on F101 achieved a higher power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc), highlighting the potential of furan-amine structures in high-performance solar cells. nih.gov Similarly, carbazole-based HTMs have been designed with 2-ethylhexyl side chains to ensure good solubility and charge extraction ability, achieving high PCEs in planar perovskite solar cells. researchgate.net

The combination of these features in this compound suggests its potential as either a core component or a functional side group in the design of novel, solution-processable organic semiconductors and HTMs for next-generation electronic devices. ktu.edursc.org

Table 2: Performance Comparison of a Furan-Based HTM with a Standard HTM in Perovskite Solar Cells

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
F101 (Furan-Arylamine) 13.1%1.10 V19.63 mA cm-20.61 nih.gov
spiro-OMeTAD (Standard) 13.0%1.05 V18.41 mA cm-20.67 nih.gov

Application in Sensing Technologies (e.g., Colorimetric Sensors)

The molecular structure of this compound contains functionalities that are suitable for use in chemical sensing, particularly for the detection of metal ions. The secondary amine nitrogen atom and the oxygen atom of the furan ring can act as a bidentate chelating agent, binding to a metal ion. researchgate.netresearchgate.net This binding event can alter the electronic properties of the molecule, leading to a change in its optical properties, such as color or fluorescence, which forms the basis of a colorimetric or fluorescent sensor. mdpi.comrsc.orgmdpi.com

While sensors are often designed to detect amines rsc.orgnih.govnih.gov, molecules containing furan and amine motifs have been successfully employed to detect various metal ions. For example, a chemosensor incorporating a furan ring and an imine group was designed for the selective fluorescent detection of Zn2+ ions, distinguishing it from other ions like Cd2+. researchgate.net In another study, a sensor based on a 5-(furan-2-yl)phenanthridine structure demonstrated significant colorimetric and fluorometric recognition of Cr3+ ions, with the coordination involving the furan oxygen and a pyridine (B92270) nitrogen. researchgate.net Similarly, a sensor containing a (pyridin-2-ylmethyl)-amino moiety was shown to detect Cu2+ ions through a distinct color change from orange to dark blue. rsc.org

These examples establish that the furan-ylmethyl-amine scaffold present in this compound is a viable receptor site for metal ions. Upon chelation, intramolecular charge transfer (ICT) can be induced or altered, resulting in a visible color change. The specific selectivity and sensitivity of such a sensor would depend on the coordination geometry and the electronic interplay between the furan ring, the amine, and the target metal ion.

Extraction and Separation Processes

Long-chain aliphatic amines are widely utilized as extractants in liquid-liquid extraction processes for the recovery and separation of acids and metal ions from aqueous solutions. utwente.nlyoutube.com this compound fits this profile due to its basic amine functionality and the presence of the large, branched 2-ethylhexyl group, which ensures high solubility in non-polar organic diluents and low solubility in water.

The primary application for such amines is in the extraction of acids. The mechanism involves the protonation of the basic amine nitrogen by the acid in the aqueous phase, forming an ion pair that is soluble in the organic phase. This reversible acid-base reaction allows for the efficient transfer of acids from an aqueous stream to an organic solvent. youtube.com

A closely related and extensively studied compound is Tris(2-ethylhexyl)amine (B109123) (TEHA), a tertiary amine. researchgate.netresearchgate.netcris.fi TEHA is an effective extractant for various inorganic acids, with research showing high extraction efficiency for nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). researchgate.net The efficiency of extraction often correlates with the charge density of the acid's anion. As a secondary amine, this compound would function via the same cation-exchange mechanism. Studies comparing secondary and tertiary amines have shown that secondary amines can be highly effective, sometimes recovering a larger volume of water from brine in temperature swing solvent extraction (TSSE), indicating a strong affinity for the target species. gaacademy.org

Besides acids, these amines can also be used in hydrometallurgy for the extraction and separation of metal ions. lyzhongdachem.commdpi.com The amine can coordinate directly with metal complexes or form ion pairs with anionic metal complexes (e.g., chloro-complexes) to facilitate their extraction into the organic phase.

Table 3: Extraction Efficiency of Various Inorganic Acids Using the Analogous Extractant Tris(2-ethylhexyl)amine (TEHA)

AcidTEHA ConcentrationAqueous Acid ConcentrationExtraction Efficiency (%)Reference
HNO₃ 0.2 M1.0 M~95% researchgate.net
HCl 0.2 M1.0 M~80% researchgate.net
H₂SO₄ 0.2 M1.0 M~45% researchgate.net
H₂SO₄ 0.5 M1.0 M~70% researchgate.net

Environmental Transformation Pathways of 2 Ethylhexyl Furan 2 Ylmethyl Amine

Photodegradation Mechanisms

No specific data is available on the photodegradation mechanisms of (2-Ethylhexyl)(furan-2-ylmethyl)amine. In general, secondary amines can undergo photodegradation in the presence of sunlight, often involving hydroxyl radicals. acs.orgnih.gov The furan (B31954) ring is also susceptible to photo-oxidation. epa.gov However, without specific studies, the reaction rates, products, and pathways for this compound remain unknown.

Biotransformation Pathways (Chemical Aspects)

Microbial Degradation Mechanisms

There is no information available concerning the microbial degradation of this compound. While microorganisms are known to degrade various components of this molecule, such as the 2-ethylhexyl chain and furan-based structures, the specific enzymes, pathways, and efficiency of degradation for the intact molecule have not been documented. mdpi.comnih.govnih.gov

Identification of Chemical Metabolites and Transformation Products

No studies have been published that identify the chemical metabolites or transformation products resulting from the biotransformation of this compound. Research on analogous compounds suggests potential cleavage at the amine bond or oxidation of the furan ring and the 2-ethylhexyl group, but this is purely speculative for the target compound. nih.govnih.govresearchgate.net

Chemical Hydrolysis and Oxidation in Aquatic and Soil Environments

Specific data on the chemical hydrolysis and oxidation of this compound in aquatic and soil environments could not be found. The furan moiety can be susceptible to oxidation, potentially leading to ring-opening products. nih.govresearchgate.net The secondary amine group could also undergo oxidation. However, the rates and products of these reactions under typical environmental conditions are unknown.

Sorption and Mobility in Environmental Matrices

There is no available data on the sorption and mobility of this compound in environmental matrices such as soil and sediment. The octanol-water partition coefficient (Kow) is a key factor in determining a compound's tendency to sorb to organic matter. numberanalytics.com Without this and other relevant physical-chemical properties, its mobility cannot be accurately predicted.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethylhexyl)(furan-2-ylmethyl)amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-ethylhexyl bromide with furfurylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) yields the target amine. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity ≥95% can be achieved by optimizing reaction time and stoichiometry, as demonstrated in analogous furan-methylamine syntheses .
  • Characterization : Confirm structure using ¹H/¹³C NMR (e.g., furan protons at δ 6.2–7.4 ppm, ethylhexyl CH₂ groups at δ 0.8–1.5 ppm) and high-resolution mass spectrometry (HRMS). Elemental analysis validates molecular formula (C₁₃H₂₃NO) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the ethylhexyl chain and furan ring .
  • Chromatography : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in hexane), SHELX software can refine the crystal structure .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Consult SDS guidelines for amine handling, including spill management (neutralize with dilute acetic acid) .

Advanced Research Questions

Q. How can researchers evaluate the monoamine oxidase (MAO) inhibition potential of this compound?

  • Methodology :

  • In vitro assays : Incubate recombinant MAO-A/MAO-B enzymes with the compound (0.1–100 µM) and measure residual activity using a fluorometric kit (e.g., kynuramine substrate). Compare IC₅₀ values to known inhibitors (e.g., clorgyline for MAO-A) .
  • Neurochemical profiling : Administer the compound to rodent models and quantify monoamines (dopamine, serotonin) in brain homogenates via HPLC-ECD .

Q. What mechanistic insights can isotopic labeling provide for its reactivity in Maillard-type reactions?

  • Methodology : Synthesize ¹⁵N-labeled this compound and react with reducing sugars (e.g., ribose) under thermal conditions (120°C, pH 7.4). Analyze reaction products (e.g., pyrrole derivatives) via GC-MS with isotopic tracking to confirm nitrogen transfer pathways, as shown in furfuryl-amine studies .

Q. How can computational modeling predict its interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) and target proteins (e.g., MAO enzymes). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Analogous in-silico approaches have been applied to furan-derived amines .

Q. What strategies identify degradation products under oxidative or photolytic conditions?

  • Methodology : Expose the compound to UV light (254 nm) or H₂O₂ (3% w/v) and analyze degradation via LC-QTOF-MS. Fragment ion patterns can elucidate pathways (e.g., furan ring oxidation to diketones). Compare stability to structurally similar amines .

Notes

  • Advanced questions emphasize experimental design (e.g., isotopic tracing, kinetic modeling) over descriptive answers.
  • Structural analogs (e.g., bis(2-ethylhexyl)amine) provide indirect insights into reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.